Pinellic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-diabetic Properties

Studies suggest Pinellic acid possesses anti-diabetic properties. Research indicates it can stimulate insulin secretion from pancreatic beta cells and improve insulin sensitivity in muscle cells, potentially aiding in blood sugar regulation []. However, further investigation is needed to confirm its efficacy and safety in human diabetic patients [].

Anti-inflammatory and Antioxidant Potential

Pinellic acid exhibits anti-inflammatory and antioxidant properties. Studies have shown it can reduce inflammation markers and free radical activity, potentially offering benefits in conditions like arthritis and oxidative stress-related diseases [, ]. However, more research is required to understand its specific mechanisms and translate these findings into clinical applications.

Neuroprotective Effects

Emerging research suggests Pinellic acid may have neuroprotective effects. Studies indicate it can protect brain cells from damage caused by neurotoxins and improve cognitive function in animal models [, ]. However, further investigation is necessary to understand its potential benefits in human neurological disorders.

Additional Research Areas

Pinellic acid is being explored in other scientific research areas, including:

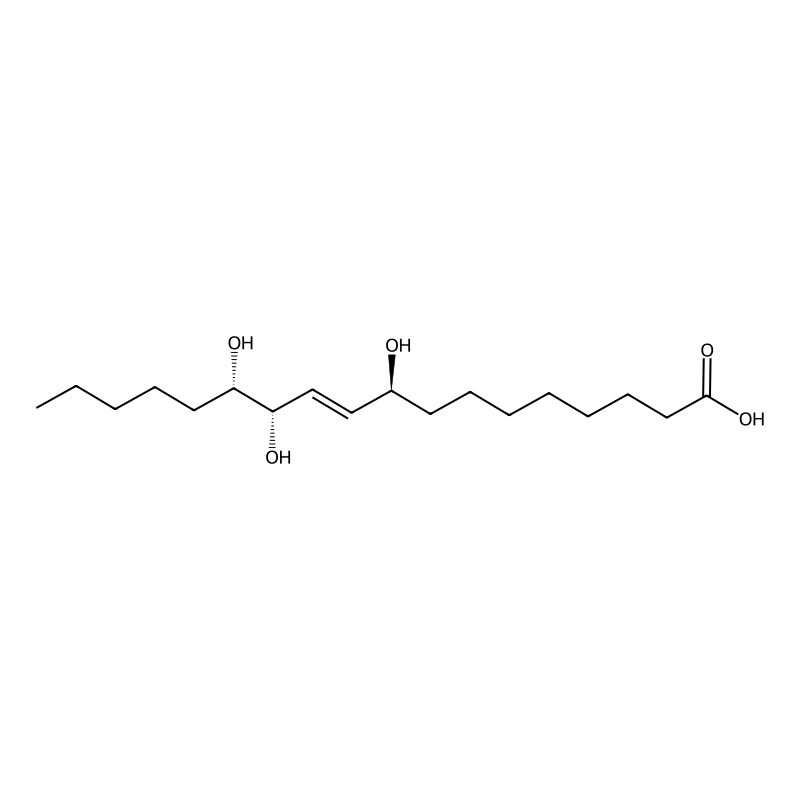

Pinellic acid is a naturally occurring compound classified as an oxylipin, which is a type of lipid derived from the oxidation of fatty acids. Its chemical formula is , and it features a complex structure that includes multiple functional groups, making it an interesting subject for both synthetic and biological studies. Pinellic acid has been isolated from various natural sources and is known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Oxidation Reactions: Pinellic acid can undergo oxidation, leading to the formation of various derivatives that may exhibit different biological activities.

- Esterification: The carboxylic acid group in pinellic acid can react with alcohols to form esters, which are often more lipophilic and may have altered bioactivity.

- Reduction Reactions: The presence of carbonyl groups allows for potential reduction reactions, which can modify its pharmacological properties.

Pinellic acid exhibits significant biological activity, including:

- Anti-Inflammatory Properties: It has been shown to modulate inflammatory responses, making it a candidate for therapeutic applications in inflammatory diseases .

- Neurotrophic Effects: Pinellic acid may promote neuronal survival and differentiation, indicating potential use in neurodegenerative disease treatments .

- Cytotoxicity: Studies have indicated that pinellic acid can exhibit cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent .

Pinellic acid has several applications in various fields:

- Pharmaceuticals: Due to its anti-inflammatory and neuroprotective properties, pinellic acid is being investigated as a potential therapeutic agent for conditions such as arthritis and neurodegenerative diseases.

- Adjuvants in Vaccines: Research has indicated that pinellic acid can act as an oral adjuvant for enhancing immune responses to vaccines, particularly nasal influenza vaccines .

- Natural Product Chemistry: Its isolation and characterization contribute to the understanding of oxylipins' roles in biological systems.

Studies on the interactions of pinellic acid with biological systems have revealed its potential effects on cellular pathways. For instance:

- Pinellic acid influences inflammatory signaling pathways, which could be beneficial in treating chronic inflammation.

- Its neurotrophic effects suggest interactions with neurotrophic factors or receptors involved in neuronal health.

Further research is needed to elucidate the precise mechanisms through which pinellic acid exerts its biological effects.

Pinellic acid shares structural and functional similarities with other oxylipins and fatty acid derivatives. Here are some comparable compounds:

| Compound Name | Structure Similarity | Unique Properties |

|---|---|---|

| Arachidonic Acid | Precursor to various oxylipins | Involved in inflammatory responses |

| Eicosapentaenoic Acid | Omega-3 fatty acid | Known for anti-inflammatory effects |

| Docosahexaenoic Acid | Omega-3 fatty acid | Important for brain health |

| Linoleic Acid | Essential fatty acid | Precursor for other bioactive lipids |

Uniqueness of Pinellic Acid

Pinellic acid's unique combination of structural features and biological activities sets it apart from these similar compounds. Its specific actions on neuronal health and immune modulation highlight its potential therapeutic applications beyond those typically associated with standard fatty acids or their derivatives.

Metabolic Pathways in Plant Systems

Linoleic Acid Oxidation via Lipoxygenase/Epoxide Hydrolase Cascade

Pinellic acid, chemically identified as 9S,12S,13S-trihydroxy-10E-octadecenoic acid, represents a complex trihydroxyoctadecenoic acid derivative that emerges through sophisticated enzymatic cascades in plant systems [1] [2]. The biosynthetic pathway initiating pinellic acid formation begins with linoleic acid, an 18-carbon polyunsaturated fatty acid that serves as the primary substrate for lipoxygenase-mediated oxidation [3] [4].

The initial enzymatic step involves the action of 13-lipoxygenase, which catalyzes the stereospecific oxygenation of linoleic acid to produce 13(S)-hydroperoxy-9,11-(Z,E)-octadecadienoic acid (13(S)-HPODE) [5] [6]. This hydroperoxy intermediate represents a critical branch point in the biosynthetic cascade, where subsequent enzymatic transformations determine the final trihydroxy product formation [7] [8].

Following 13-HPODE formation, the biosynthetic pathway diverges through epoxide hydrolase-mediated mechanisms that facilitate the incorporation of additional hydroxyl groups [6] [9]. The conversion process involves the intermediate formation of epoxy alcohols, which undergo stereospecific hydrolysis to yield the characteristic trihydroxy structure of pinellic acid [10] [11]. Research has demonstrated that this transformation occurs through a series of enzymatic steps involving both lipoxygenase and epoxide hydrolase activities, working in concert to achieve the precise stereochemical arrangement observed in pinellic acid [12] [9].

The enzymatic cascade demonstrates remarkable efficiency in converting polyunsaturated fatty acid substrates into complex oxygenated products [7]. Studies utilizing recombinant bacterial systems have shown that co-expression of linoleic acid 13-lipoxygenase with epoxide hydrolase can achieve conversion yields exceeding 60% when processing 200 millimolar concentrations of polyunsaturated fatty acid substrates [9]. These findings highlight the catalytic potential of the lipoxygenase/epoxide hydrolase system in generating trihydroxyoctadecenoic acid derivatives under controlled conditions [9].

Enzymatic Stereoselectivity in Trihydroxyoctadecenoic Acid Production

The formation of pinellic acid exhibits extraordinary stereochemical precision, with enzymatic systems demonstrating strict control over the spatial arrangement of hydroxyl groups at positions 9, 12, and 13 of the octadecenoic acid backbone [1] [2] [10]. The stereoselectivity observed in pinellic acid biosynthesis reflects the highly evolved nature of plant lipoxygenase systems, which have developed mechanisms to produce specific stereoisomers with remarkable fidelity [6] [13].

Research investigating the stereochemical aspects of trihydroxyoctadecenoic acid formation has revealed that different enzymatic pathways can produce distinct stereoisomeric products [10] [11]. Analysis of trihydroxyoctadecenoic acids derived from linoleic acid hydroperoxides has demonstrated the existence of multiple stereoisomeric forms, with the specific configuration depending on the enzymatic machinery involved in the biosynthetic process [10] [11]. The 9S,12S,13S configuration characteristic of pinellic acid represents one of several possible stereochemical arrangements that can arise from linoleic acid oxidation [11].

The stereoselectivity of trihydroxyoctadecenoic acid production has been extensively characterized through chemical degradation studies and advanced analytical techniques [10] [11]. These investigations have revealed that enzymatic systems capable of producing pinellic acid demonstrate preferential formation of the S-configuration at each of the three hydroxylated carbon centers [2] [10]. This stereochemical preference reflects the structural constraints imposed by the active sites of the involved enzymes, which orient substrates in specific conformations that favor particular stereochemical outcomes [13].

| Stereochemical Position | Configuration | Enzymatic Determinant |

|---|---|---|

| Carbon 9 | S | Lipoxygenase selectivity |

| Carbon 12 | S | Epoxide hydrolase specificity |

| Carbon 13 | S | Initial hydroperoxide formation |

The enzymatic stereoselectivity observed in pinellic acid formation contrasts sharply with non-enzymatic oxidation processes, which typically produce racemic mixtures containing multiple stereoisomers [10]. This distinction emphasizes the sophisticated nature of the biological systems responsible for pinellic acid biosynthesis and highlights the evolutionary advantages conferred by stereoselective enzymatic processes [6] [13].

Ecological Occurrence Across Species

Pinellia ternata as Primary Biosynthetic Source

Pinellia ternata, a perennial herb belonging to the Araceae family, serves as the principal natural source for pinellic acid production and represents the species from which this compound was first isolated and characterized [2] [14]. This plant species demonstrates remarkable capacity for pinellic acid biosynthesis, with the compound accumulating primarily in the tuber tissues where it serves specialized physiological functions [2] [15].

The discovery of pinellic acid in Pinellia ternata emerged from systematic investigations of traditional Japanese herbal medicine preparations, specifically the Sho-seiryu-to formulation, which exhibited oral adjuvant activity for nasally administered influenza vaccines [2]. Through bioassay-directed fractionation procedures, researchers isolated and purified the active compound from Pinellia ternata tubers, subsequently identifying it as 9S,12S,13S-trihydroxy-10E-octadecenoic acid through comprehensive spectroscopic analysis [2].

Detailed extraction and purification studies have revealed that Pinellia ternata tubers contain significant quantities of pinellic acid, with methanol extraction proving more effective than aqueous extraction methods [14] [15]. High-performance liquid chromatography analysis of methanol extracts has consistently yielded clear single peaks corresponding to pinellic acid, indicating the compound's abundance and the efficiency of extraction protocols [14] [15]. The compound demonstrates preferential solubility in organic solvents, with methanol-based extraction systems achieving higher yields compared to water-based alternatives [14] [15].

Recent metabolomic investigations utilizing matrix-assisted laser desorption/ionization mass spectrometry imaging have provided unprecedented insights into the spatial distribution of metabolites within Pinellia ternata rhizomes [16] [17]. These studies have identified 168 distinct metabolites across different developmental stages, with pinellic acid representing one of the characterized compounds present throughout rhizome development [16]. The spatial analysis has revealed that metabolite distribution patterns change dynamically during plant development, suggesting active regulation of secondary metabolite biosynthesis [16] [17].

| Extraction Method | Yield Efficiency | Peak Retention Time | Solvent Selectivity |

|---|---|---|---|

| Methanol Extraction | High | 4.11 minutes | Preferred |

| Aqueous Extraction | Moderate | Variable | Secondary |

| Mixed Solvent Systems | Variable | Dependent | Optimizable |

The biosynthetic capacity of Pinellia ternata for pinellic acid production appears to be influenced by developmental stage and tissue type [16] [17]. Analysis of rhizome cross-sections and longitudinal sections has revealed differential accumulation patterns of bioactive compounds, including pinellic acid, suggesting tissue-specific biosynthetic activity [17]. These findings indicate that pinellic acid production in Pinellia ternata follows regulated developmental programs that optimize compound accumulation in specific plant tissues [16] [17].

Secondary Occurrence in Bupleurum falcatum and Rourea minor

Beyond its primary occurrence in Pinellia ternata, pinellic acid has been documented in additional plant species, notably Bupleurum falcatum and Rourea minor, expanding the known ecological distribution of this specialized metabolite [1] [18] [19]. These secondary occurrences suggest that the biosynthetic machinery for pinellic acid production has evolved independently across different plant families or represents a conserved metabolic capability with broader taxonomic distribution [20].

Bupleurum falcatum, a member of the Apiaceae family, has been confirmed as a natural source of pinellic acid through comprehensive phytochemical investigations [1] [18]. The presence of pinellic acid in this species demonstrates the compound's occurrence beyond the Araceae family, indicating a wider distribution among higher plants than initially recognized [1] [18]. Recent studies investigating the chemical composition of Bupleurum species have employed advanced analytical techniques to characterize their metabolic profiles, contributing to the understanding of pinellic acid distribution across plant taxa [21].

The identification of pinellic acid in Rourea minor represents a particularly significant finding, as this species belongs to the Connaraceae family, further expanding the taxonomic range of plants capable of pinellic acid biosynthesis [19]. Bioassay-directed fractionation of Rourea minor stem extracts led to the isolation of multiple bioactive compounds, including 9S,12S,13S-trihydroxy-10E-octadecenoic acid, confirming the presence of pinellic acid in this tropical liana species [19]. The structural characterization was accomplished through comprehensive spectroscopic analysis and enzyme hydrolysis techniques, providing definitive confirmation of pinellic acid occurrence [19].

| Plant Species | Family | Tissue Source | Analytical Confirmation |

|---|---|---|---|

| Pinellia ternata | Araceae | Tuber | Spectroscopic, chromatographic |

| Bupleurum falcatum | Apiaceae | Whole plant | Database confirmation |

| Rourea minor | Connaraceae | Stem | Bioassay-directed isolation |

The occurrence of pinellic acid across these taxonomically diverse plant families suggests either convergent evolution of biosynthetic pathways or the presence of conserved enzymatic machinery capable of producing this specific trihydroxyoctadecenoic acid [1] [20]. The ecological significance of pinellic acid production in these species remains an active area of investigation, with potential roles in plant defense mechanisms, stress responses, or interspecies communication being explored [22].

Comparative studies of pinellic acid content across different plant sources have revealed variations in concentration and associated metabolite profiles [20]. These differences may reflect species-specific adaptations in secondary metabolism or environmental influences on biosynthetic pathway activity [16] [17]. Understanding the factors that regulate pinellic acid production across different plant species could provide insights into the ecological functions of this compound and its evolutionary significance [22].